molecular formula C20H22ClNO3 B3684446 N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B3684446
M. Wt: 359.8 g/mol
InChI Key: NFHKJLHBEIGACR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide is a synthetic organic compound that features a chloro-substituted phenol and a cyclohexyl-substituted phenoxy group linked by an acetamide moiety

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c21-16-8-11-19(23)18(12-16)22-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14,23H,1-5,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHKJLHBEIGACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Acetamide: This can be achieved by reacting 4-cyclohexylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-cyclohexylphenoxy)acetic acid.

    Amidation Reaction: The 2-(4-cyclohexylphenoxy)acetic acid is then reacted with 5-chloro-2-aminophenol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-2-phenoxyacetamide
  • N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
  • N-(5-chloro-2-hydroxyphenyl)-2-(4-tert-butylphenoxy)acetamide

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, biological activity, and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide
Reactant of Route 2
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N-(5-chloro-2-hydroxyphenyl)-2-(4-cyclohexylphenoxy)acetamide

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